molecular formula C7H4ClFO2 B126237 2-Chloro-3-fluorobenzoic acid CAS No. 102940-86-3

2-Chloro-3-fluorobenzoic acid

Cat. No. B126237
M. Wt: 174.55 g/mol
InChI Key: WJYAYXKXZNITAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorobenzoic acid is a derivative of benzoic acid with a chlorine atom and a fluorine atom substituted at the ortho position . It is a non-liquid crystalline carboxylic acid derivative . It has been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes .


Synthesis Analysis

The synthesis of 2-Chloro-3-fluorobenzoic acid involves several steps, including the formation of hydrogen-bonded complexes with benzoylhydrazine-based azobenzene compounds . There are also studies on the preparation of rare earth complexes composed of 2-chloro-4-fluorobenzoic acid and 2,2’:6′,2″-terpyridine .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-fluorobenzoic acid is influenced by the interactions between the carboxylic group and the ortho halogen substituents . The structures of the relevant conformers of the molecules are discussed in comparative terms, and used to rationalize experimental data obtained for the compounds in the gas phase and isolated in low-temperature inert matrices .


Chemical Reactions Analysis

The chemical reactions of 2-Chloro-3-fluorobenzoic acid involve the formation of a cyclic peroxide, which is then reduced to catechol . The UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-fluorobenzoic acid are influenced by its molecular structure. The optimized molecular geometries, vibrational frequencies, thermodynamic properties, and atomic charge of the compounds were calculated using density functional theory .

Scientific Research Applications

Chemical Reactions and Synthesis

2-Chloro-3-fluorobenzoic acid plays a significant role in chemical reactions and synthesis. For instance, it is involved in reactions with organolithium reagents, where different halobenzoic acids exhibit unique reactivity patterns. The compound's reactivity under specific conditions can lead to the formation of novel compounds like tetramethylpiperidinobenzoic acid (Gohier, Castanet, & Mortier, 2003). Additionally, 2-Chloro-3-fluorobenzoic acid is a precursor in the synthesis of herbicides, as demonstrated in the creation of 3-Chloro-4-fluorobenzoylthiourea (Liu Chang-chun, 2006).

Photochemistry and Spectroscopy

This compound is also important in photochemistry. Studies involving 2-Chloro-6-fluorobenzoic acid, a related compound, have revealed insights into its behavior at low temperatures and its response to UV light, leading to products like 1-chloro-3-fluorobenzene (Kuş, 2017). Vibrational spectra and molecular studies of similar compounds help understand their electronic structures and interactions (Senthil kumar, Arivazhagan, & Thangaraju, 2015).

Biodegradation and Environmental Studies

In environmental research, the biodegradation of fluorinated benzoates, including compounds similar to 2-Chloro-3-fluorobenzoic acid, has been explored. Studies on organisms like Syntrophus aciditrophicus reveal insights into the metabolism of such aromatic acids (Mouttaki, Nanny, & McInerney, 2008). Additionally, the biodegradation of fluorobenzoate by specific bacteria such as Sphingomonas sp. HB-1 is significant for understanding environmental remediation processes (Boersma, Mcroberts, Cobb, & Murphy, 2004).

Material Science and Electrochemistry

2-Chloro-3-fluorobenzoic acid is relevant in material science and electrochemistry. Its adsorption behaviors on electrodes have been studied, providing insights into interactions at the molecular level (Ikezawa, Yoshida, & Ariga, 2006). The compound's role in forming fluoro-bridged clusters in metal-organic frameworks highlights its potential in advanced material design (Vizuet et al., 2021).

Pharmaceutical Research

In pharmaceutical research, derivatives of fluorobenzoic acids, like 2-Chloro-3-fluorobenzoic acid, are used in designing multifunctional agents for treating diseases like Alzheimer's (Czarnecka et al., 2017).

Safety And Hazards

2-Chloro-3-fluorobenzoic acid is an irritant . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

Future research on 2-Chloro-3-fluorobenzoic acid could focus on its potential applications in various fields, such as agrochemicals, pharmaceuticals, food additives, and dyes . Further studies could also investigate its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYAYXKXZNITAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30307155
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluorobenzoic acid

CAS RN

102940-86-3
Record name 2-Chloro-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30307155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.6N n-butyl lithium in hexane (294 ml) was added to 71 ml of tetramethyl ethylene diamine (TMEDA) in tetrahydrofuran at -70° C. under an inert atmosphere. 3-Fluorobenzoic acid (30 g) in tetrahydrofuran was added and the mixture was stirred for one hour. Hexachloroethane (111.5 g) was added and the reaction mixture was stirred for two hours at -70° C. The reaction mixture was allowed to warm to 10° C. and acidified (to pH 1) with 3M hydrochloric acid solution, extracted with diethyl ether, dried (anhydrous magnesium sulphate) and concentrated to give a solid that was recrystallised from heptane/ethyl acetate to give 2-chloro-3-fluorobenzoic acid (26 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
294 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
111.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 3-fluorobenzoic acid (8.0 g, 64.3 mmol) in 40 mL of THF was added dropwise to a solution of sec-butyllithium (90 mL, 128.6 mmol) and N,N,N′,N′-tetramethylethylenediamine (20.0 mL, 147.9 mmol) in THF (100 mL) at −90° C. After addition, the reaction mixture was stirred at −90° C. for 30 minutes. Hexachloroethane (54 g, 257.2 mmol) in THF (100 mL) was added to reaction mixture dropwise. Then the reaction mixture was stirred at −78° C. to room temperature for 16 hours. The solvent was evaporated and the water was added to the residue. The reaction mixture was acidifed to PH=1 by added conc. hydrochloric acid. Then the reaction mixture was extracted with ether (3×). The combined organic phase was dried and conc. The crude product was washed with hexane for 3 times. Then it was filtered to get pure product (9.2 g, 93%). EI-MS m/z 172.89 (M−).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods IV

Procedure details

A solution of 3-fluorobenzoic acid (4.02 g, 28.71 mmol) in 20 mL of THF was added dropwise to a suspension of TMEDA (10.00 mL, 66.3 mmol) and 1.3M sec-BuLi (48 mL, 62.4 mmol) in 50 mL of THF at −90° C. The mixture was stirred at −90° C. for 35 min. The mixture was warmed to −78° C. when a solution of hexachloroethane (27.0 g, 113.9 mmol) in 50 mL of THF was added. After 20 h, the reaction was quenched with water and diluted with diethyl ether. The bilayer was adjusted to pH ˜1-2 with conc. HCl. The organic layer was washed with water, brine, dried and concentrated to give 30.4 g crude as a tan solid, which was washed with hexane to give 3.728 g (74%) of the desired product 1a (light tan solid). MS (m/z) 175.2 (M+H).
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-fluorobenzoic acid
Reactant of Route 5
2-Chloro-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.